1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable subject for chemical studies.
Preparation Methods
The synthesis of 1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid can be approached through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Chemical Reactions Analysis
1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
Scientific Research Applications
1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Ethylene Biosynthesis: The compound is a precursor in the biosynthesis of ethylene, a plant hormone that regulates various developmental processes.
Signaling Pathways: It plays a role in signaling pathways independent of ethylene biosynthesis, influencing processes such as cell wall signaling and pathogen response.
Comparison with Similar Compounds
1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid can be compared with other similar compounds:
1-Aminocyclopropane-1-carboxylic Acid: This compound is also a precursor of ethylene and shares similar biosynthetic pathways.
Cyclopropane-Containing Amino Acids: Other cyclopropane-containing amino acids, such as coronamic acid and norcoronamic acid, exhibit similar structural features and biological activities.
Properties
CAS No. |
791555-07-2 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(1-phenylethylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-12(7-8-12)11(14)15/h2-6,9,13H,7-8H2,1H3,(H,14,15) |
InChI Key |
BRAFFKHLSXJNLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2(CC2)C(=O)O |
Origin of Product |
United States |
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